6-Chlorohexanesulfonyl chloride

Description

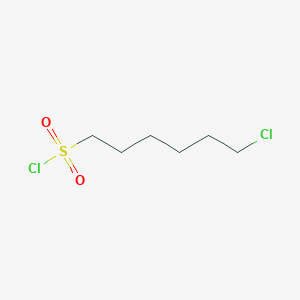

6-Chlorohexanesulfonyl chloride is an aliphatic sulfonyl chloride characterized by a six-carbon linear chain (hexane) with a sulfonyl chloride (-SO₂Cl) functional group at the terminal position and a chlorine atom at the sixth carbon. Its molecular formula is C₆H₁₁Cl₂O₂S, and it is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.

Sulfonyl chlorides like this compound are typically electrophilic, participating in nucleophilic substitution reactions with amines, alcohols, or thiols. Their reactivity is influenced by the electron-withdrawing nature of the sulfonyl group and the steric effects of substituents along the carbon chain .

Properties

Molecular Formula |

C6H12Cl2O2S |

|---|---|

Molecular Weight |

219.13 g/mol |

IUPAC Name |

6-chlorohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C6H12Cl2O2S/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2 |

InChI Key |

HEJNQVBNTDXLFX-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCl)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 6-chlorohexanesulfonyl chloride and related sulfonyl chlorides:

Key Findings from Comparative Analysis:

Reactivity Trends :

- Aliphatic vs. Aromatic : Aliphatic sulfonyl chlorides (e.g., this compound) exhibit higher reactivity in nucleophilic substitutions compared to aromatic derivatives like 2-chloro-6-methylbenzenesulfonyl chloride, due to reduced resonance stabilization of the sulfonyl group .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, facilitating reactions with nucleophiles. Bulky substituents (e.g., sec-butoxy in 6-(sec-butoxy)hexane-1-sulfonyl chloride) may reduce reaction rates due to steric hindrance .

Applications :

- Fluorinated Derivatives : 6-Fluorohexanesulfonyl chloride is preferred in pharmaceutical synthesis for introducing fluorine atoms, which improve metabolic stability and bioavailability .

- Aromatic Derivatives : 2-Chloro-6-methylbenzenesulfonyl chloride is used in synthesizing dyes and agrochemicals, leveraging its aromatic ring for π-π interactions in target molecules .

Safety and Handling :

- Methanesulfonyl chloride (MSCl) is highly corrosive and requires stringent safety protocols (e.g., use of fume hoods, acid-resistant gloves), a precaution applicable to all sulfonyl chlorides due to their release of HCl upon hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.